![molecular formula C44H70O16 B14795819 2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14795819.png)

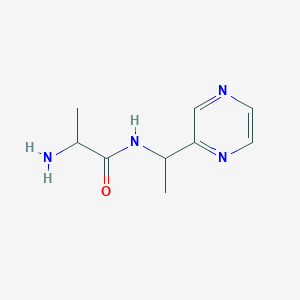

2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Polyphyllin I is a steroidal saponin extracted from the plant Paris polyphylla. It is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound has been traditionally used in Chinese medicine to treat various ailments such as carbuncles, snakebites, and sore throats .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Polyphyllin I is primarily extracted from the rhizomes of Paris polyphylla. The extraction process involves using solvents like n-butanol and macroporous adsorption resin chromatography . The compound is then separated using silica gel column chromatography and preparative high-performance liquid chromatography .

Industrial Production Methods

Industrial production of Polyphyllin I focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as self-microemulsifying drug delivery systems have been developed to improve the solubility and bioavailability of Polyphyllin I .

Analyse Chemischer Reaktionen

Types of Reactions

Polyphyllin I undergoes various chemical reactions, including:

Oxidation: Polyphyllin I can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the steroidal backbone of Polyphyllin I.

Substitution: Substitution reactions can introduce different functional groups into the Polyphyllin I molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Polyphyllin I, which may exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound to study steroidal saponins and their derivatives.

Biology: Investigated for its role in inducing apoptosis and autophagy in cancer cells.

Medicine: Demonstrated significant anti-cancer activity against hepatocellular carcinoma, colon cancer, and non-small cell lung cancer It also shows potential in treating cerebral ischemia-reperfusion injury by modulating microglial polarization.

Industry: Used in the development of drug delivery systems to enhance its solubility and bioavailability.

Wirkmechanismus

Polyphyllin I exerts its effects through multiple mechanisms:

Anti-Cancer Activity: It induces apoptosis and autophagy in cancer cells by inhibiting the AKT/mTOR pathway and promoting reactive oxygen species production.

Anti-Inflammatory Activity: Modulates microglial polarization towards the anti-inflammatory M2 phenotype and promotes autophagy-mediated reactive oxygen species clearance.

Vergleich Mit ähnlichen Verbindungen

Polyphyllin I is part of a group of steroidal saponins, including Polyphyllin II, Polyphyllin VI, and Polyphyllin VII . These compounds share similar structures and biological activities but differ in their specific effects and potency. For example:

Polyphyllin II: Exhibits strong anti-cancer activity but with different molecular targets.

Polyphyllin VI: Known for its ability to induce autophagic cell death via the reactive oxygen species-triggered mTOR signaling pathway.

Polyphyllin VII: Similar to Polyphyllin I but with distinct effects on mitochondrial dysfunction and apoptosis.

Polyphyllin I stands out due to its unique dual mechanism of inducing ferroptosis and apoptosis, making it a promising candidate for cancer therapy .

Eigenschaften

Molekularformel |

C44H70O16 |

|---|---|

Molekulargewicht |

855.0 g/mol |

IUPAC-Name |

2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-38(59-39-35(51)33(49)31(47)21(3)54-39)36(52)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42-,43-,44+/m0/s1 |

InChI-Schlüssel |

LRRDDWMXYOSKIC-GJAFGZJPSA-N |

Isomerische SMILES |

CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

Kanonische SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14795736.png)

![3-[dimethyl-[3-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B14795747.png)

![tert-butyl N-[5-[[3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate](/img/structure/B14795748.png)

![(7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one](/img/structure/B14795778.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide hydrate](/img/structure/B14795782.png)

![(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14795803.png)

![1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride](/img/structure/B14795811.png)